Oleomorphocycline

Description

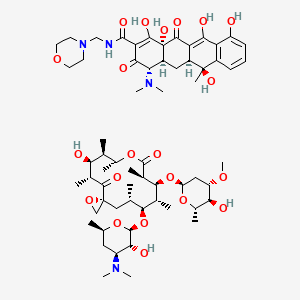

Oleomorphocycline is a structurally complex organic compound with the molecular formula C₆₁H₉₂N₄O₂₂ (derived from combining its two components: C₃₄H₅₉NO₁₃ and C₂₇H₃₃N₃O₉) and a molar mass of 1233.4 g/mol . Its IUPAC name, (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-N-(morpholin-4-ylmethyl)-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide, highlights its intricate stereochemistry. Key structural features include:

- Multiple hydroxyl (-OH) and ketone (C=O) groups, common in bioactive molecules like antibiotics.

- A morpholin-4-ylmethyl substituent, which may enhance solubility or modulate pharmacokinetics.

This compound’s complexity necessitates advanced characterization techniques, such as ¹³C-NMR, IR spectroscopy, and X-ray crystallography (as exemplified in studies on related compounds) .

Properties

CAS No. |

18353-77-0 |

|---|---|

Molecular Formula |

C62H94N4O21 |

Molecular Weight |

1231.441 |

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-N-(morpholin-4-ylmethyl)-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione |

InChI |

InChI=1S/C35H61NO12.C27H33N3O9/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34;1-26(37)13-5-4-6-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-7-9-39-10-8-30/h16-31,34,37-39H,12-15H2,1-11H3;4-6,14-15,20,31-32,35,37-38H,7-12H2,1-3H3,(H,28,36)/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29+,30-,31-,34-,35+;14-,15-,20-,26+,27-/m00/s1 |

InChI Key |

ZGNWFSOVIDZVCK-RHEINJKJSA-N |

SMILES |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCOCC5)N(C)C)O |

Synonyms |

oleomorphocycline |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Grouping and Functional Analogues

Using grouping/read-across principles (structural and metabolic similarity criteria), Oleomorphocycline can be compared to other heterocyclic and polyketide-derived compounds :

| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Tetracene + morpholine | -OH, C=O, dimethylamino, morpholinyl | 1233.4 |

| Tetracycline | Naphthacene | -OH, C=O, dimethylamino | ~444.4 |

| Doxycycline | Naphthacene | -OH, C=O, dimethylamino, additional -CH₃ | ~462.5 |

| Erythromycin | Macrolide | -OH, ketone, amino sugar | ~733.9 |

Key Observations :

- Functional Groups: this compound shares hydroxyl, ketone, and dimethylamino groups with tetracyclines, which are critical for metal ion chelation (a mechanism in antibacterial activity) .

Physicochemical Properties

- Solubility : The morpholine substituent may increase water solubility compared to purely hydrocarbon-based antibiotics.

- Stability : Polyhydroxy structures are prone to oxidation, but the tetracene core’s conjugation could mitigate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.